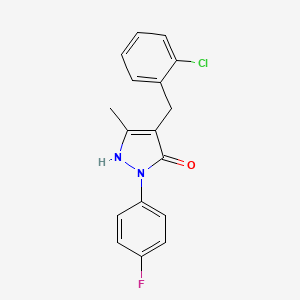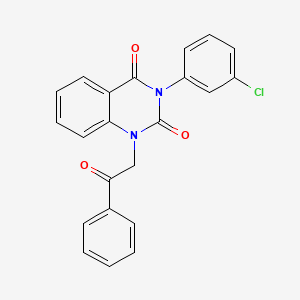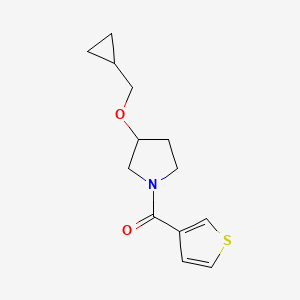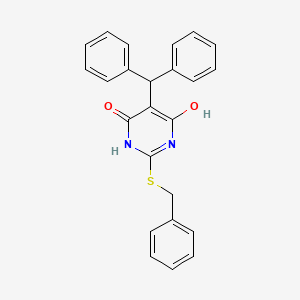![molecular formula C18H14N2O2 B14963116 3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14963116.png)
3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a naphthoquinone core with methyl and methylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of functional groups such as methyl and methylamino can be achieved through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized naphthoquinone compounds.
Scientific Research Applications
3-methyl-6-(m
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
14-methyl-10-(methylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
InChI |
InChI=1S/C18H14N2O2/c1-19-13-7-8-14-16-12(9-15(21)20(14)2)10-5-3-4-6-11(10)18(22)17(13)16/h3-9,19H,1-2H3 |
InChI Key |
VWZKLCNNYBRXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C3=C(C=C1)N(C(=O)C=C3C4=CC=CC=C4C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14963035.png)

![7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14963042.png)

![(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone](/img/structure/B14963046.png)

![4,4,6,8-tetramethyl-3'-(4-phenoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14963063.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14963070.png)
![2-(2-morpholinoethyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14963077.png)

![1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B14963093.png)
![(1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate](/img/structure/B14963112.png)
![2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B14963119.png)
![N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide](/img/structure/B14963127.png)
